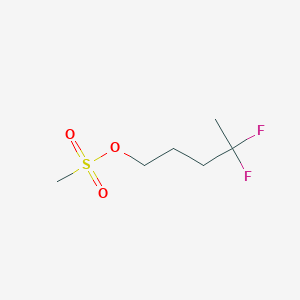
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of piperidine carboxamides.
Aplicaciones Científicas De Investigación
Insect Repellent Efficacy
A study evaluated the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine derivative (AI3-37220), and a combination of deet and AI3-37220 against Aedes communis (mosquito) and Simulium venustum (black fly). The piperidine derivative showed significant repellency, offering more than 95% protection against both insects, outperforming deet in prolonged application scenarios. This suggests potential for piperidine derivatives in developing effective insect repellents (Debboun et al., 2000).
HIV-1 Protease Inhibition
L-735,524, a piperidine-based compound, was identified as a potent inhibitor of HIV-1 protease, demonstrating the therapeutic potential of piperidine derivatives in treating HIV-1 infections. Metabolite profiling through clinical evaluation revealed significant pathways including glucuronidation and N-oxidation, highlighting its metabolism in humans (Balani et al., 1995).
Implications in Parkinsonism
Research identified that illicit drug synthesis byproducts, specifically 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a piperidine derivative, can cause marked Parkinsonism. This underscores the neurotoxic potential of certain piperidine derivatives when misused or resulting from illicit drug synthesis (Langston et al., 1983).
Propiedades
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-8-9-18(22-21-14)23-12-10-17(11-13-23)19(24)20-15(2)16-6-4-3-5-7-16/h3-9,15,17H,10-13H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEQUBJEMBZGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)
![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)
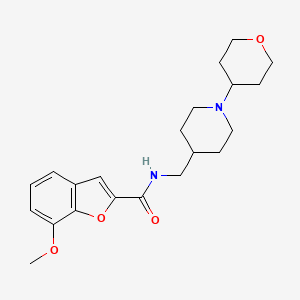

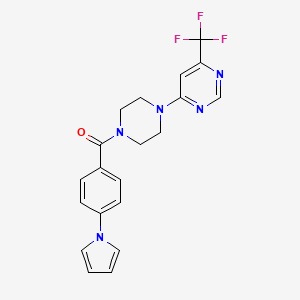
amine](/img/structure/B2379204.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)
![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)
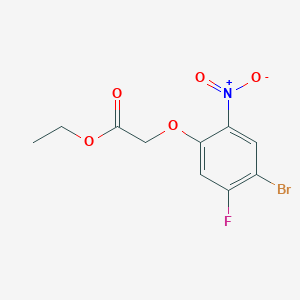

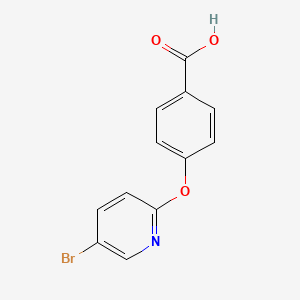

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
